



# Technical Support Center: Investigating pTyr1150/1151 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Insulin receptor (1142-1153),
pTyr1150

Cat. No.:

B12387522

Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using antibodies targeting the phosphorylated tyrosine residues 1150 and 1151 (pTyr1150/1151). These sites are critical for the activation of the c-Met receptor tyrosine kinase, a key player in cell signaling.

## Frequently Asked Questions (FAQs)

Q1: What is the significance of pTyr1150/1151 phosphorylation?

Phosphorylation of the tandem tyrosine residues 1234 and 1235 in the catalytic loop of the c-Met receptor is a critical event for its activation.[1][2][3] In some literature and databases, these residues are referred to as Tyr1150 and Tyr1151. This dual phosphorylation event unleashes the kinase activity of c-Met, leading to the recruitment of downstream signaling molecules and the initiation of various cellular processes, including cell proliferation, migration, and survival.[4] [5][6]

Q2: My anti-pTyr1150/1151 antibody is detecting a band at a different molecular weight than expected for c-Met. What could be the cause?

A primary concern with antibodies targeting pTyr1150/1151 of c-Met is potential cross-reactivity with the Insulin Receptor (IR). The activation loop of the Insulin Receptor beta subunit contains an identical phosphorylation motif at Tyr1150/1151.[7][8][9][10] Therefore, an antibody



generated against a pTyr1150/1151 peptide from c-Met may also recognize the activated Insulin Receptor.

Q3: How can I confirm if my antibody is cross-reacting with the Insulin Receptor?

To verify the specificity of your antibody, you should perform the following control experiments:

- Use of specific cell lines: Utilize cell lines that express c-Met but have low or no Insulin Receptor expression, and vice versa.
- Ligand stimulation: Treat cells separately with Hepatocyte Growth Factor (HGF) to specifically activate c-Met and with insulin to activate the Insulin Receptor.[11] A truly specific anti-pTyr1150/1151 c-Met antibody should only show a signal in HGF-treated cells.
- Immunoprecipitation-Western Blot (IP-WB): First, immunoprecipitate c-Met from your cell lysate using a total c-Met antibody. Then, perform a Western Blot on the immunoprecipitated sample using your pTyr1150/1151 antibody. A signal in this experiment would confirm that the phosphorylated protein is indeed c-Met.

Q4: What are the key downstream signaling pathways activated by pTyr1150/1151 of c-Met?

Upon phosphorylation of Tyr1150/1151 (or Tyr1234/1235), c-Met recruits and activates a multitude of signaling adaptors and enzymes, initiating several downstream cascades.[12] Key pathways include:

- RAS/MAPK Pathway: Involved in cell proliferation and differentiation.
- PI3K/AKT Pathway: Crucial for cell survival and growth.[4]
- STAT3 Pathway: Plays a role in cell migration and invasion.[4]
- SRC-FAK Pathway: Implicated in cell motility.[4]

# **Troubleshooting Guides Western Blotting**

Problem 1: No signal or weak signal



| Possible Cause                           | Troubleshooting Steps                                                                                                                                          |  |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Low protein phosphorylation              | Ensure cells were properly stimulated with HGF to induce c-Met phosphorylation. Include a positive control of HGF-stimulated cell lysate.                      |  |
| Phosphatase activity                     | Prepare cell lysates with phosphatase inhibitors to preserve the phosphorylation state of the protein.                                                         |  |
| Inefficient antibody binding             | Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C.                                                         |  |
| Poor protein transfer                    | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for a protein of c-Met's size (~145 kDa for the beta chain). |  |
| Inactive secondary antibody or substrate | Use a fresh secondary antibody and ensure the chemiluminescent substrate is not expired.                                                                       |  |

#### Problem 2: High background

| Possible Cause                  | Troubleshooting Steps                                                                                                            |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.             |
| Insufficient blocking           | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies). |
| Inadequate washing              | Increase the number and duration of wash steps after primary and secondary antibody incubations.                                 |

#### Problem 3: Non-specific bands



| Possible Cause      | Troubleshooting Steps                                                                                                                                             |  |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Cross-reactivity    | As discussed in the FAQs, this is a significant possibility. Perform control experiments to rule out cross-reactivity with the Insulin Receptor or other kinases. |  |
| Protein degradation | Use protease inhibitors in your lysis buffer and handle samples on ice to prevent protein degradation.                                                            |  |
| Antibody quality    | Use an affinity-purified antibody. Consider trying an antibody from a different vendor or a monoclonal antibody if you are using a polyclonal.                    |  |

### **Data Presentation**

Table 1: Example Validation Data for a Phospho-Specific Antibody



| Validation Method     | Experimental Setup                                                                 | Expected Result for a<br>Specific pTyr1150/1151 c-<br>Met Antibody                          |
|-----------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Ligand Stimulation    | A549 cells treated with HGF (50 ng/mL) or Insulin (100 nM) for 10 min.             | Strong band at ~145 kDa in HGF-treated lane; no band in insulin-treated or untreated lanes. |
| Peptide Competition   | Antibody pre-incubated with the phosphorylated immunizing peptide.                 | Complete absence of the band in Western Blot.                                               |
| Phosphatase Treatment | Cell lysate treated with lambda phosphatase prior to Western Blot.                 | Disappearance of the band corresponding to phosphorylated c-Met.                            |
| Cell Line Specificity | Western Blot on lysates from cells expressing only c-Met or only Insulin Receptor. | Signal present only in the c-<br>Met expressing cell line upon<br>HGF stimulation.          |

# Experimental Protocols Protocol 1: Western Blotting for pTyr1150/1151 c-Met

- Cell Lysis:
  - Culture cells to 70-80% confluency.
  - Stimulate cells with HGF (e.g., 50 ng/mL for 10 minutes) to induce c-Met phosphorylation.
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA assay.



- · SDS-PAGE and Transfer:
  - Denature 20-30 μg of protein per lane by boiling in Laemmli sample buffer.
  - Separate proteins on an 8% SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-pTyr1150/1151 c-Met antibody (at the manufacturer's recommended dilution) overnight at 4°C.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

### **Visualizations**





Click to download full resolution via product page

Caption: c-Met signaling pathway activated by HGF.





Click to download full resolution via product page

Caption: Western Blot workflow for pTyr1150/1151.





Click to download full resolution via product page

Caption: Logic for checking antibody cross-reactivity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis PMC [pmc.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 4. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Intracellular Signaling Mediates C-MET Regulation of Dendritic Growth and Synaptogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Insulin Receptor beta (Tyr1150/1151) Matched Antibody Pair | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 9. PathScan® Phospho-Insulin Receptor beta (Tyr1150/1151) Sandwich ELISA Antibody Pair (#7828) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. PathScan® Phospho-Insulin Receptor beta (Tyr1150/1151) Sandwich ELISA Antibody Pair (#7828) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Investigating pTyr1150/1151 Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387522#investigating-the-cross-reactivity-of-ptyr1150-1151-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com